Deltorphin I
Descripción general
Descripción
Deltorphin I, also known as [D-Ala2]deltorphin I or deltorphin C, is a naturally occurring, exogenous opioid heptapeptide . It has the amino acid sequence Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH2 . It is one of the highest affinity and most selective naturally occurring opioid peptides known, acting as a very potent and highly specific agonist of the δ-opioid receptor .
Synthesis Analysis
Deltorphins are endogenous linear heptapeptides, isolated from skin extracts of frogs belonging to the genus Phyllomedusa . Two deltorphins with the sequence Tyr-Ala-Phe-Asp (or Glu)-Val-Val-Gly-NH2 have been isolated from skin extracts of Phyllomedusa bicolor . The alanine in position 2 is in the D configuration .Molecular Structure Analysis
The molecular structure of Deltorphin I is characterized by the amino acid sequence Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH2 . The structure seems to be capable of activating both mu and delta opioid receptors .Aplicaciones Científicas De Investigación
Neuropharmacology
- Summary of the application : Deltorphin I has been studied for its effects on the blood-brain barrier (BBB) permeability and biological stability . It’s known for its high affinity and selectivity for delta-opioid receptors .
- Methods of application : The study investigated the in vitro BBB permeability using primary bovine brain microvessel endothelium culture . It also examined the resistance to enzymatic degradation in mouse 15% brain membrane homogenates and 100% plasma of Deltorphin I and its analogues .
- Results or outcomes : The results indicated that the N-terminal sequence and the amino acids in position 4 and 5 are critical to Deltorphin I analogue BBB permeability and biological stability .
Pain Treatment
- Summary of the application : Deltorphin I has been identified as a promising target for the development of new pain therapies . It has the potential to avoid the unwanted effects commonly observed with clinically used opioids acting at the mu opioid receptor .
- Methods of application : The study used various pain models to investigate the analgesic potency of Deltorphin I .
- Results or outcomes : The study found that Deltorphin I has the ability to produce analgesia in various pain models .
Cancer Treatment
- Summary of the application : Deltorphin I has been studied for its potential use in cancer treatment . It has been used in targeting δ-opioid receptors in xenografted colon cancer .
- Methods of application : The deltorphin-II ligand was generated by solid-phase peptide synthesis and linked with DOTA chelator for 111In labeling . Xenografted tumors were grown for 10-18 days after subcutaneous implantation of 1 x 10^6 HCT116 cells in the right shoulder of nude mice .
- Results or outcomes : The study found that the deltorphin-II radioligand may provide a new approach to study the expression of δ-opioid receptors in tumor growth and metastasis .
Inflammation Treatment
- Summary of the application : Deltorphin I has been identified as a promising target for the treatment of inflammation . It has shown efficacy in various chronic pain models .
- Methods of application : The study used various inflammation models to investigate the potency of Deltorphin I .
- Results or outcomes : The study found that Deltorphin I has the ability to reduce both thermal hyperalgesia and mechanical allodynia in a dose-dependent manner .
Addiction Treatment
- Summary of the application : Deltorphin I has been studied for its potential use in addiction treatment . It has been identified as a promising target for the development of new therapies .
- Methods of application : The study investigated the effects of Deltorphin I on addiction models .
- Results or outcomes : The study found that Deltorphin I may provide a new approach to study the expression of δ-opioid receptors in addiction treatment .
Depression Treatment
- Summary of the application : Deltorphin I has been studied for its potential use in depression treatment . It has been identified as a promising target for the development of new therapies .
- Methods of application : The study investigated the effects of Deltorphin I on depression models .
- Results or outcomes : The study found that Deltorphin I may provide a new approach to study the expression of δ-opioid receptors in depression treatment .
Diabetes Treatment
- Summary of the application : Deltorphin I has been studied for its potential use in diabetes treatment . It has been identified as a promising target for the development of new therapies .
- Methods of application : The study investigated the effects of Deltorphin I on insulin-induced hypoglycemia .
- Results or outcomes : The study found that Deltorphin I may provide a new approach to study the expression of δ-opioid receptors in diabetes treatment .
Anxiety Treatment
- Summary of the application : Deltorphin I has been studied for its potential use in anxiety treatment . It has been identified as a promising target for the development of new therapies .
- Methods of application : The study investigated the effects of Deltorphin I on anxiety models .
- Results or outcomes : The study found that Deltorphin I may provide a new approach to study the expression of δ-opioid receptors in anxiety treatment .
Immune System Regulation
- Summary of the application : Deltorphin I has been studied for its potential use in immune system regulation . It has been identified as a promising target for the development of new therapies .
- Methods of application : The study investigated the effects of Deltorphin I on immune system regulation models .
- Results or outcomes : The study found that Deltorphin I may provide a new approach to study the expression of δ-opioid receptors in immune system regulation .
Safety And Hazards
When handling Deltorphin I, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H52N8O10/c1-19(2)30(36(54)40-18-28(39)47)45-37(55)31(20(3)4)44-35(53)27(17-29(48)49)43-34(52)26(16-22-9-7-6-8-10-22)42-32(50)21(5)41-33(51)25(38)15-23-11-13-24(46)14-12-23/h6-14,19-21,25-27,30-31,46H,15-18,38H2,1-5H3,(H2,39,47)(H,40,54)(H,41,51)(H,42,50)(H,43,52)(H,44,53)(H,45,55)(H,48,49)/t21-,25+,26+,27+,30+,31+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAORFIPPWIGPG-QXYJMILXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H52N8O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10153692 | |
Record name | Deltorphin I, ala(2)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10153692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
768.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Deltorphin I | |
CAS RN |
122752-15-2 | |
Record name | Deltorphin I, ala(2)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10153692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.